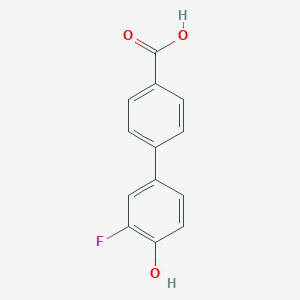

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAOIFHFUMILMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106291-26-3 | |

| Record name | 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106291-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 3 Fluoro 4 Hydroxyphenyl Benzoic Acid

Established Synthetic Pathways for the Elaboration of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

The construction of the biaryl framework of this compound is most prominently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This approach offers a versatile and efficient means to connect the two distinct aromatic rings.

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the bond between the two phenyl rings. This leads to two key precursor fragments: a substituted benzoic acid derivative and a substituted phenol (B47542) derivative. The most common synthetic strategy involves a Suzuki-Miyaura coupling, which dictates the nature of the functional groups on these precursors.

The primary retrosynthetic approach is as follows:

Retrosynthetic Disconnection of this compound

This analysis identifies the following key precursors:

Fragment A (Electrophile): A halogenated benzoic acid derivative, typically 4-bromo-3-fluorobenzoic acid . The bromine atom serves as the leaving group in the palladium-catalyzed coupling reaction.

Fragment B (Nucleophile): A boronic acid or boronic ester derivative of a protected phenol, most commonly 4-hydroxyphenylboronic acid . The boronic acid functionality is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

The synthesis of the precursor, 4-bromo-3-fluorobenzoic acid, can be achieved from commercially available starting materials. One potential route involves the bromination of 3-fluorobenzoic acid. The other key precursor, 4-hydroxyphenylboronic acid, is a commercially available reagent.

Optimization of Reaction Conditions and Stereochemical Control

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Since the target molecule is achiral, stereochemical control is not a factor in its synthesis.

Key parameters for optimization include the choice of catalyst, ligand, base, and solvent system.

| Parameter | Options and Considerations |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (B1210297) (Pd(OAc)₂), and various palladium precatalysts are commonly used. For challenging couplings involving electron-poor substrates, more specialized catalysts may be required. |

| Ligand | Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines can enhance catalytic activity. |

| Base | Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are typically employed to facilitate the transmetalation step. |

| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base is standard. The choice of solvent can significantly impact reaction rate and yield. |

A general procedure for the Suzuki-Miyaura coupling would involve reacting 4-bromo-3-fluorobenzoic acid with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent mixture, typically with heating. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification and Isolation Methodologies for Research-Grade Material

Following the completion of the synthesis, the crude product must be purified to obtain research-grade this compound. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and byproducts.

A standard purification protocol would include the following steps:

Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate (B86663).

Crystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing impurities with different solubility profiles.

Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is used to separate the desired product from impurities based on their polarity.

The purity of the final product is assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Exploration of Novel and Sustainable Synthetic Approaches to this compound

In line with the growing emphasis on environmentally friendly chemical processes, research is ongoing to develop more sustainable methods for the synthesis of biphenyl (B1667301) compounds like this compound.

Catalytic Methods and Green Chemistry Principles

Efforts in green chemistry focus on reducing waste, using less hazardous materials, and improving energy efficiency. In the context of synthesizing this compound, this translates to several key areas of development:

Heterogeneous Catalysis: The use of supported palladium catalysts (e.g., palladium on charcoal) offers the advantage of easy separation and recycling, minimizing contamination of the final product with residual palladium. acs.org

Aqueous Suzuki-Miyaura Reactions: Performing the coupling reaction in water as the solvent reduces the reliance on volatile organic compounds (VOCs). ajgreenchem.comnih.gov This approach often requires the use of water-soluble ligands and catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, leading to more energy-efficient processes.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. The application of flow chemistry to Suzuki-Miyaura cross-coupling reactions is an active area of research. nih.govmdpi.comacs.org

A continuous flow setup for the synthesis of this compound would typically involve pumping solutions of the precursors (4-bromo-3-fluorobenzoic acid and 4-hydroxyphenylboronic acid) and the catalyst/base mixture through a heated reactor coil. The product stream would then be collected and purified continuously. This approach can lead to higher throughput and more consistent product quality compared to batch synthesis.

Advanced Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications are instrumental in fine-tuning the physicochemical and biological properties of the parent molecule for various research applications. Advanced derivatization strategies focus on the targeted alteration of its carboxylic acid, hydroxyl, and aromatic functionalities.

Ester and Amide Analogue Synthesis

The carboxylic acid group of this compound is a primary target for derivatization to produce ester and amide analogues. These modifications can significantly impact the compound's solubility, lipophilicity, and metabolic stability.

Esterification:

Ester analogues are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. For instance, the reaction of this compound with various alcohols (e.g., methanol, ethanol) under acidic conditions yields the corresponding alkyl esters. A related compound, 3-fluoro-4-hydroxybenzoic acid, can be used to prepare (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate (B1203000). sigmaaldrich.com Another approach involves the reaction with alkyl halides in the presence of a base.

Amidation:

The synthesis of amide analogues from this compound can be achieved through several methods. A common strategy involves the activation of the carboxylic acid using a coupling agent, followed by reaction with a primary or secondary amine. nih.gov Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). chemicalbook.com This method allows for the formation of a wide array of amides by varying the amine component. For example, 4-fluoro-3-hydroxybenzoic acid has been used as a starting material for the synthesis of inhibitors of β-arylsulfotransferase IV (β-AST-IV) through amidation reactions. chemicalbook.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide bond. This two-step process is also a versatile method for creating a library of amide derivatives. A general procedure for the synthesis of amides from carboxylic acids and amines using titanium tetrachloride (TiCl₄) as a condensing agent has also been reported, providing moderate to excellent yields. nih.gov

The biological synthesis of amide conjugates of hydroxybenzoic acids has also been explored in engineered Escherichia coli. jmb.or.kr This approach involves the enzymatic activation of the hydroxybenzoic acid to its CoA-thioester, followed by an acyltransferase-mediated condensation with an amine. jmb.or.kr

Table 1: Examples of Reagents for Ester and Amide Synthesis

| Derivative Type | Reagent/Method | Product Type |

|---|---|---|

| Ester | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester |

| Amide | Amine + Coupling Agent (e.g., DCC, HBTU) | Amide |

| Amide | Thionyl Chloride (SOCl₂) followed by Amine | Amide |

| Amide | Titanium Tetrachloride (TiCl₄) + Amine | Amide |

Ether and Alkyl Chain Modifications

The phenolic hydroxyl group on the this compound core provides a handle for introducing ether linkages and alkyl chains. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide, followed by reaction with an alkyl halide. To avoid competing reactions at the carboxylic acid, it is often protected as an ester prior to etherification. For a related compound, methyl 4-fluoro-3-hydroxybenzoate, O-alkylation has been achieved by reacting it with propargyl bromide or benzyl (B1604629) bromide in the presence of potassium carbonate (K₂CO₃).

The introduction of long alkyl chains can impart surfactant-like properties to the molecule. For example, 4-n-alkoxy-3-fluorobenzoic acids have been synthesized from 3-fluoro-4-hydroxybenzoic acid. sigmaaldrich.com These derivatives with long alkyl chains can be useful in materials science applications.

Table 2: Examples of Ether and Alkyl Chain Modification Strategies

| Modification | Reagents | Functional Group Introduced |

|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., Propargyl Bromide, Benzyl Bromide) + Base (e.g., K₂CO₃) | Ether |

| O-Alkylation | Long-chain Alkyl Halide + Base | Alkoxy Group |

Halogenation and Other Aromatic Substitutions on the Core Structure

Further functionalization of the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions, such as halogenation. The positions of these substitutions are directed by the existing activating (hydroxyl) and deactivating (fluoro, carboxyl, and the second aromatic ring) groups.

While specific examples of further halogenation on the this compound core are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on biphenyl systems apply. The electron-donating hydroxyl group and the electron-withdrawing fluorine and carboxylic acid groups will influence the regioselectivity of the reaction.

It is also conceivable that the fluorine atom could be displaced via nucleophilic aromatic substitution under certain conditions, although this would require a strong nucleophile and potentially harsh reaction conditions. The synthesis of a chlorinated analog, 4-(3-chloro-4-hydroxyphenyl)benzoic acid, suggests that variations in the halogen substituent are possible, likely starting from different halogenated precursors in a Suzuki-Miyaura coupling reaction.

Bioconjugation and Probe Development for Research Applications

The functional groups of this compound make it a potential scaffold for the development of molecular probes and for bioconjugation to biomolecules. The carboxylic acid can be activated and coupled to amine or hydroxyl groups on proteins or other macromolecules. Similarly, the hydroxyl group can be used as a point of attachment.

While specific examples of bioconjugation using this compound were not found in the provided search results, the general strategies for conjugating small molecules to biomolecules are applicable. For instance, the carboxylic acid can be activated with reagents like N-hydroxysuccinimide (NHS) to form an active ester, which can then react with primary amines on a target protein to form a stable amide bond.

The development of probes for research applications often involves incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, into the molecule. This could be achieved by attaching the reporter group to either the carboxylic acid or the hydroxyl group of this compound through appropriate linker chemistry. The synthesis of biphenyl amides that modulate the US28 receptor highlights the potential of such scaffolds in developing biologically active molecules. nih.gov

Molecular Interactions and Biological Mechanisms of Action of 4 3 Fluoro 4 Hydroxyphenyl Benzoic Acid

Target Identification and Validation Studies for 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

The initial step in characterizing the mechanism of action of a compound is to identify its molecular targets within the cell. Several experimental approaches are commonly employed for this purpose.

In Vitro Binding Assays and Affinity Determination

In vitro binding assays are fundamental in determining the direct physical interaction between a compound and a potential protein target. These assays measure the binding affinity, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki or IC50), which quantifies the strength of the interaction. Common techniques include radioligand binding assays, fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Table 1: Representative In Vitro Binding Data for Structurally Similar Compounds

| Compound | Target Protein | Binding Constant (Kb) | Method |

| 4-Hydroxybenzoic acid | Human Serum Albumin (HSA) | 1.35 x 10^4 L/mol (at 298 K) | Fluorescence Quenching |

| 4-Hydroxy-3-methoxybenzoic acid | Human Serum Albumin (HSA) | 1.05 x 10^4 L/mol (at 298 K) | Fluorescence Quenching |

| Data is for illustrative purposes based on structurally related compounds and not for this compound. nih.govnih.gov |

Cellular Thermal Shift Assays (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target within a cellular environment. nih.gov The principle behind CETSA is that the binding of a ligand to a protein increases the protein's thermal stability. nih.gov By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining at different temperatures, it is possible to demonstrate target engagement. nih.gov

There are no published studies that have utilized CETSA to evaluate the target engagement of this compound. Such an experiment would be a critical step in validating any putative targets identified through other means.

Chemoproteomics and Activity-Based Protein Profiling for Target Deconvolution

Chemoproteomics and activity-based protein profiling (ABPP) are advanced techniques used for the unbiased identification of a compound's protein targets in complex biological systems. In a typical chemoproteomics experiment, a modified version of the compound, often with a clickable tag, is used to "fish" for its binding partners in cell lysates or living cells. These captured proteins are then identified using mass spectrometry.

To date, no chemoproteomics or ABPP studies have been reported for this compound. The application of these methods would be invaluable for a comprehensive deconvolution of its molecular targets.

Elucidation of Signaling Pathways Modulated by this compound

Once a target is identified and validated, the next step is to understand how the interaction between the compound and its target affects cellular signaling pathways.

Gene Expression Profiling and Transcriptomic Analysis

Gene expression profiling, often performed using techniques like microarray or RNA sequencing (RNA-Seq), provides a global view of the changes in a cell's transcriptome in response to treatment with a compound. This can reveal which signaling pathways are activated or inhibited.

There is currently no publicly available data from gene expression profiling or transcriptomic analysis of cells treated with this compound. Such studies would offer significant insights into its downstream biological effects.

Protein Phosphorylation and Kinase Activity Studies

A significant portion of cellular signaling is regulated by protein phosphorylation, which is controlled by enzymes called kinases. Studying the phosphorylation status of key proteins or conducting kinase activity assays can reveal if a compound interferes with these signaling cascades.

No research has been published detailing the effects of this compound on protein phosphorylation or kinase activity. Investigating its impact on the phosphoproteome would be a logical step to understand its influence on cellular signaling networks.

Investigation of Second Messenger System Involvement

There is currently no available research that investigates whether this compound influences intracellular second messenger systems. These pathways, which include molecules like cyclic AMP (cAMP), inositol (B14025) phosphates, and calcium ions, are critical for signal transduction. The effect of the compound on these systems remains uncharacterized.

Receptor-Ligand Interactions and Allosteric Modulation by this compound

While the structural features of this compound, such as its hydroxyphenyl group and fluorine atom, suggest it has the potential to interact with biological molecules like enzymes and receptors, specific data is lacking. chemenu.com The potential for hydrogen bonding and other interactions makes it a compound of interest in medicinal chemistry, but detailed studies on its binding and potential allosteric modulation of specific receptors have not been published. chemenu.com

No studies utilizing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with a biological receptor or enzyme are available in the public literature. Such studies would be essential to precisely understand its binding mode.

Similarly, there are no specific published molecular dynamics simulations or computational docking studies for this compound. While docking studies have been performed on other benzoic acid derivatives to predict their binding to targets like the SARS-CoV-2 main protease, this specific compound has not been the subject of such research.

Cellular Responses and Phenotypic Changes Induced by this compound

Detailed experimental data on how this compound affects cells at a functional level is not available.

Research on the effects of this compound on cell viability, proliferation, and the induction of apoptosis is not found in the current body of scientific literature. Studies on related compounds, such as other 4-hydroxybenzoic acid derivatives, have shown that they can decrease cell viability and induce apoptosis in cancer cell lines. For instance, 4-hydroxybenzoic acid was found to reduce the viability of K562 and K562/Dox leukemia cells. However, these findings cannot be directly attributed to the fluorinated derivative .

There is no available information describing any effects of this compound on cellular differentiation or changes in cell morphology. For comparison, treatment of leukemia cells with high concentrations of the related compound 4-hydroxybenzoic acid resulted in morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing. The absence of such data for the specific fluorinated compound means its influence on these cellular processes is unknown.

In-depth Analysis of this compound: Current Research on Cellular Inflammatory and Immune Modulatory Effects Remains Undisclosed

Despite significant interest in the pharmacological potential of fluorinated benzoic acid derivatives, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the inflammatory and immune modulatory effects of this compound at the cellular level.

While the broader class of hydroxybenzoic acids and their derivatives has been a subject of investigation for various biological activities, including anti-inflammatory properties, specific data on the cellular mechanisms of action for this compound are not publicly available. Consequently, a detailed discussion on its impact on cytokine production, immune cell function, and intracellular signaling pathways related to inflammation cannot be constructed at this time.

The unique structure of this compound, featuring a fluorine atom ortho to a hydroxyl group on one phenyl ring and a carboxylic acid on the other, suggests potential for specific biological interactions. Fluorine substitution is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. However, without dedicated studies, any discussion of its effects on immune cells such as macrophages and lymphocytes, or its influence on key inflammatory pathways like NF-κB or MAPK, would be purely speculative.

Similarly, the creation of a data table summarizing research findings on its impact on pro-inflammatory and anti-inflammatory mediators is not feasible due to the lack of empirical evidence in the current body of scientific literature.

Further research is required to elucidate the specific cellular and molecular interactions of this compound to determine its potential role as a modulator of the inflammatory and immune systems. Until such studies are conducted and published, a scientifically accurate and detailed account of its effects in this context cannot be provided.

Structure Activity Relationship Sar Studies and Rational Design for 4 3 Fluoro 4 Hydroxyphenyl Benzoic Acid Analogs

Systematic Modification of the Fluorinated Phenol (B47542) Moiety in 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

The fluorinated hydroxyphenyl ring is a critical component, often involved in key hydrogen bonding and hydrophobic interactions within a biological target. Modifications to this moiety, from the position of the fluorine atom to the derivatization of the hydroxyl group, can profoundly alter a compound's efficacy.

The placement of the fluorine atom on the phenolic ring is a subtle yet powerful determinant of a molecule's biological activity. Fluorine's unique properties, including its small size and high electronegativity, can influence the acidity of the neighboring hydroxyl group, alter the molecule's conformation, and introduce favorable interactions with protein targets. nih.gov The strategic placement of fluorine can lead to significant improvements in potency. nih.gov

A study on the complexation of fluorosalicylic acids with copper(II) illustrates the significance of the fluorine atom's position on the coordinating ability of the molecule, which was found to correlate with biological activities. nih.gov The study revealed that 3-fluorosalicylic acid formed the most stable complexes, while the 6-fluoro isomer formed the least stable ones, with other isomers falling in between. nih.gov This demonstrates that moving the fluorine atom around the ring directly impacts the electronic properties and interaction potential of the molecule.

Different positional isomers of fluorohydroxyphenyl benzoic acids highlight this principle:

This compound: The parent compound.

4-(4-Fluoro-3-hydroxyphenyl)benzoic acid: An isomer where the positions of the fluorine and hydroxyl groups are swapped. chemicalbook.com

4-(3-Fluorophenyl)-3-hydroxybenzoic acid: An isomer where the hydroxyl group is on the benzoic acid-bearing ring. nih.gov

Each isomer presents a unique electronic and steric profile, which can lead to different binding affinities and biological responses.

The phenolic hydroxyl group is frequently a key pharmacophoric feature, acting as a crucial hydrogen bond donor or acceptor in interactions with biological targets. In SAR studies for farnesoid X receptor (FXR) antagonists based on a 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) scaffold, the 4-hydroxyl group was found to be essential for antagonistic activity. nih.gov

Common modifications to this group to probe its importance and improve properties include:

O-Alkylation: Conversion of the hydroxyl group to an ether (e.g., O-methylation) can determine if the hydrogen bond donating ability is necessary for activity. This modification can also improve metabolic stability and membrane permeability.

Esterification: Acylation of the hydroxyl group can create prodrugs, which may improve bioavailability.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups that have similar electronic or steric properties can fine-tune activity. Examples include replacing -OH with -NH2 or -SH, although such changes can dramatically alter the physicochemical properties of the compound.

Introducing additional substituents to the fluorinated phenol ring can enhance binding affinity, selectivity, and pharmacokinetic properties. A prominent example comes from the development of FXR antagonists, where placing a bulky tert-butyl group adjacent (at position 3) to the essential 4-hydroxyl group was a key finding. nih.gov This suggests that exploring substitutions at the C2, C5, and C6 positions of the 3-fluoro-4-hydroxyphenyl ring in the parent compound could yield analogs with improved biological profiles by exploiting additional binding pockets or inducing a more favorable conformation.

Exploration of the Benzoic Acid Moiety Variations

The benzoic acid portion of the molecule is another critical site for modification. Its carboxyl group often acts as a key anchor to the biological target, frequently forming strong hydrogen bonds or salt bridges with basic residues like arginine in a protein's binding site. nih.gov

While essential for activity, the carboxylic acid group can lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolic degradation. researchgate.netnih.govnih.gov To overcome these liabilities, medicinal chemists often replace the carboxylic acid with a bioisostere—a different functional group that retains the desired biological activity while offering improved drug-like properties. nih.gov The choice of a bioisostere is highly context-dependent, and screening a panel is often necessary. nih.govnih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used non-classical bioisosteres. drughunter.com They have a similar pKa to carboxylic acids (around 4.5-4.9) and can participate in similar ionic and hydrogen-bonding interactions. drughunter.com The tetrazole ring was successfully used as a carboxylic acid surrogate in the design of biphenyl (B1667301) angiotensin II receptor antagonists like losartan. drughunter.comresearchgate.net

Sulfonamides and Acyl Sulfonamides: Sulfonamides are weaker acids (pKa ~9-10) but can offer better metabolic stability and lipophilicity. drughunter.com To better mimic the acidity of a carboxylic acid, acyl sulfonamides are often employed, which can lead to significant increases in potency. drughunter.com

Hydroxamic Acids: This group can chelate metal ions and also act as a carboxylic acid surrogate. nih.gov

Other Acidic Heterocycles: Various other five-membered heterocyclic rings can serve as effective replacements.

Neutral Bioisosteres: In some cases, neutral groups that can still form key interactions, such as hydrogen bonds or cation-π interactions, can be used. hyphadiscovery.com

Table 1: Comparison of Common Carboxylic Acid Bioisosteres

| Functional Group | Typical pKa | Key Features |

|---|---|---|

| Carboxylic Acid | 4-5 | Strong acid, high potential for hydrogen bonding and ionic interactions. drughunter.com |

| Tetrazole | 4.5-4.9 | Acidity comparable to carboxylic acids; metabolically stable. drughunter.com |

| Sulfonamide | 9-10 | Weaker acid; can improve lipophilicity and metabolic stability. drughunter.com |

| Hydroxamic Acid | ~9 | Can act as a metal chelator; less acidic than carboxylic acids. nih.gov |

| Boronic Acid | ~9 | Can form reversible covalent bonds with nucleophiles. drughunter.com |

Adding substituents to the second phenyl ring—the one bearing the carboxylic acid—provides another avenue for optimizing activity. The nature and position of these substituents can influence the orientation of the two phenyl rings relative to each other and exploit additional interactions within the target's binding site.

SAR studies on a series of 2,5-substituted benzoic acid derivatives as inhibitors of Mcl-1/Bfl-1 proteins revealed several key insights. nih.gov

Contribution of Substituents: The deletion of a 5-phenethylthio substituent resulted in a more than 30-fold decrease in binding affinity, demonstrating its significant contribution to potency. nih.gov

Impact of Bulkier Groups: Replacing a phenyl group at the 2-position with a bulkier naphthalene (B1677914) or biphenyl substituent led to a 6-fold and 15-fold improvement in binding affinity, respectively. nih.gov This indicates that the binding pocket can accommodate and favorably interact with larger hydrophobic groups.

These findings suggest that a systematic exploration of substituents on this ring of this compound could similarly yield significant gains in biological activity. The electronic nature of substituents on this ring also plays a role by modulating the pKa of the benzoic acid. Electron-withdrawing groups tend to increase the acidity, which can strengthen interactions with basic residues in the target protein. libretexts.org

Table 2: SAR of Substitutions on the Benzoic Acid Ring of Biphenyl Analogs

| Compound Modification | R¹ Group | R² Group | Relative Potency Improvement (Mcl-1 Ki) |

|---|---|---|---|

| Parent Scaffold | -H | Phenyl | Baseline |

| Bulkier Aromatic System | -H | Naphthalene | 6-fold increase nih.gov |

| Extended Aromatic System | -H | Biphenyl | 15-fold increase nih.gov |

| Deletion of Key Group | Phenethylthio | Phenyl | >30-fold decrease nih.gov |

Data derived from SAR studies on 2,5-substituted benzoic acid inhibitors of Mcl-1. nih.gov

Linker Chemistry and Bridging Group Optimizations for this compound Derivatives

While specific linker chemistry studies on this compound are not widely published, research on the isomeric compound 4-Fluoro-3-hydroxybenzoic acid provides a clear example of how such a scaffold is utilized in derivative synthesis. This compound serves as a valuable starting material for creating more complex molecules designed to interact with biological targets. benchchem.com

A notable application is in the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in metabolism. chemicalbook.com In these studies, the 4-Fluoro-3-hydroxybenzoic acid core is connected to a purine (B94841) moiety through linker groups of varying compositions and lengths. The primary bridging group is an amide linkage, formed by reacting the carboxylic acid of the benzoic acid core with an amino group on the linker.

The optimization of these linkers is a key aspect of SAR studies. For instance, derivatives have been created using both short and long-chain aminoalkyl linkers to probe the target's binding pocket. chemicalbook.com The synthesis involves coupling 4-Fluoro-3-hydroxybenzoic acid with molecules such as 6-((2-ammonium trifluoroacetate)ethylamino)purine or 6-((12-ammonium trifluoroacetate)dodecylamino)purine. chemicalbook.com This variation in the linker—from a two-carbon (ethyl) to a twelve-carbon (dodecyl) chain—allows researchers to investigate how the distance and flexibility of the bridging group affect binding affinity and inhibitory activity. benchchem.comchemicalbook.com The choice of an amide bond as the bridging chemistry provides a stable connection that also introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for receptor interaction.

Table 1: Examples of Linker-Modified Derivatives Based on a Fluoro-hydroxybenzoic Acid Scaffold

| Parent Scaffold | Linker/Bridging Group | Attached Moiety | Resulting Derivative |

| 4-Fluoro-3-hydroxybenzoic acid | -C(O)NH-(CH₂)₂-NH- | Purine | 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine chemicalbook.com |

| 4-Fluoro-3-hydroxybenzoic acid | -C(O)NH-(CH₂)₁₂-NH- | Purine | 6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine chemicalbook.com |

Computational Chemistry Approaches in SAR Development for this compound

In the absence of specific published models for this compound, this section outlines the established computational methodologies that would be applied to guide the development of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would aim to predict the activity of new, unsynthesized analogs.

A typical QSAR model for these derivatives would be built using a dataset of synthesized compounds with experimentally measured activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of the compounds' properties, would be calculated. These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and the energy of frontier orbitals (HOMO/LUMO), which would quantify the effects of the fluorine and hydroxyl substituents.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices that describe the size and geometry of the molecule and its various linkers.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to create an equation linking these descriptors to biological activity. A robust QSAR model allows researchers to prioritize the synthesis of compounds predicted to have the highest potency.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net For the this compound scaffold, a ligand-based pharmacophore model could be generated based on its key structural features:

Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.

Aromatic Ring (AR): The two phenyl rings, which can engage in π-π stacking interactions.

Hydrophobic Feature (HY): The phenyl rings themselves.

This pharmacophore hypothesis would serve as a 3D query for virtual screening of large chemical databases. nih.govpharmacophorejournal.com The screening process would filter for molecules that match the spatial arrangement of these features, rapidly identifying novel and structurally diverse compounds that are likely to bind to the same target. researchgate.net This approach accelerates the discovery of new chemical scaffolds beyond simple benzoic acid derivatives. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands that differ by a small structural modification. In the context of this compound derivatives, FEP could be used to accurately predict the impact of subtle chemical changes. For example, FEP calculations could predict whether modifying the linker from an amide to a sulfonamide, or changing the substitution pattern on the phenyl rings, would result in a more potent inhibitor. This method provides quantitative predictions that can effectively guide lead optimization by prioritizing modifications that are most likely to improve binding affinity.

Ligand Efficiency (LE) metrics are used to assess the quality of a compound's binding affinity in relation to its size. This helps ensure that potency increases are due to optimized interactions rather than simply an increase in molecular size. Key metrics include:

Ligand Efficiency (LE): Calculated as the binding energy (proportional to pIC₅₀ or pKᵢ) divided by the number of heavy (non-hydrogen) atoms (HA). It measures the average binding contribution per atom.

Binding Efficiency Index (BEI): Calculated as the pKᵢ divided by the molecular weight (MW). It provides a size-normalized measure of potency.

Lipophilic Ligand Efficiency (LLE or LiPE): Calculated as pIC₅₀ minus logP. This metric assesses whether potency is being increased without a disproportionate increase in lipophilicity, which can lead to poor pharmacokinetic properties.

For a series of this compound derivatives with varying linkers, these metrics would be crucial for selecting candidates that exhibit a good balance of potency, size, and physicochemical properties for further development.

Pharmacological Profiles and Efficacy Studies of 4 3 Fluoro 4 Hydroxyphenyl Benzoic Acid Mechanistic Focus

In Vitro Pharmacological Characterization of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Enzyme Inhibition and Activation Kinetics

There is no specific information available in the reviewed scientific literature regarding the enzyme inhibition or activation kinetics of this compound. Studies detailing its effects on specific enzymes, including determination of parameters such as IC₅₀ or Kᵢ values, have not been identified.

Receptor Binding and Functional Assays in Cell-Free and Cell-Based Systems

Detailed receptor binding and functional assay data for this compound are not present in the public domain. There are no published studies that characterize its affinity for specific receptors or its functional consequences (e.g., agonist or antagonist activity) in either cell-free or cell-based assay systems.

Cell-Based Reporter Assays for Pathway Activation or Inhibition

No cell-based reporter assays investigating the effect of this compound on specific signaling pathways have been reported in the available literature. Such assays are crucial for elucidating the molecular mechanisms of a compound, and their absence for this particular molecule prevents any definitive statements about its cellular effects.

In Vivo Mechanistic Studies of this compound in Preclinical Animal Models

Selection and Rationale of Disease-Relevant Animal Models

The scientific literature lacks any reports of in vivo studies conducted using this compound in preclinical animal models. Consequently, there is no information regarding the selection and rationale of any disease-relevant models for the investigation of this compound's efficacy or mechanism of action.

Biomarker Analysis and Pharmacodynamic Endpoints for Mechanistic Readouts

In the absence of any in vivo studies, there is no data available on biomarker analysis or the use of pharmacodynamic endpoints to assess the mechanistic effects of this compound in any preclinical model.

Histopathological and Immunohistochemical Assessments of Tissue Responses

There is no specific, publicly available research that details the histopathological or immunohistochemical effects of this compound on tissues. Such studies, which would involve microscopic examination of tissue sections to identify changes in cellular structure, inflammation, or damage, and the use of antibodies to detect specific protein markers, have not been published for this compound as a primary agent of investigation.

Advanced Imaging Techniques (e.g., PET, MRI) for Biological Monitoring

No studies utilizing advanced imaging techniques such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) to monitor the biological activity, distribution, or target engagement of this compound are available in the public domain. Research in this area would typically involve radiolabeling the compound for PET scans or using MRI to observe physiological changes in response to the compound, none of which has been documented.

Comparative Pharmacological Efficacy with Reference Compounds and Established Therapeutic Agents

A review of scientific literature does not yield any studies that conduct a comparative analysis of the pharmacological efficacy of this compound against established therapeutic agents or reference compounds. While this molecule is a substructure in some patented compounds, direct, peer-reviewed comparative efficacy data for the compound itself is not available.

Investigation of Synergistic and Antagonistic Interactions of this compound with Other Research Compounds

There is no available research data on the investigation of synergistic or antagonistic interactions between this compound and other research compounds or therapeutic agents. Studies into how this compound might enhance or inhibit the effects of other drugs have not been published.

Metabolism and Pharmacokinetic Investigations of 4 3 Fluoro 4 Hydroxyphenyl Benzoic Acid Mechanistic Focus

In Vitro Metabolic Stability and Metabolite Identification of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

In vitro systems are crucial for predicting a compound's metabolic fate in humans. These systems, including hepatic microsomes and hepatocytes, help identify metabolic pathways and potential drug-drug interactions.

Hepatic Microsomal and Hepatocyte Stability Studies

Specific studies on the stability of this compound in liver microsomes or hepatocytes have not been detailed in available research. However, based on analogous biphenyl (B1667301) compounds, it is anticipated that the compound would undergo metabolic transformation. For instance, biphenyl itself is metabolized by isolated rat hepatocytes, primarily through hydroxylation. nih.gov The presence of fluorine on one of the aromatic rings is known to influence metabolic rates, often by making the carbon-fluorine bond more resistant to cleavage than a carbon-hydrogen bond, which can slow down metabolism. annualreviews.org

The stability of the compound would likely be assessed by incubating it with pooled human liver microsomes and hepatocytes and measuring its disappearance over time using methods like liquid chromatography-mass spectrometry (LC-MS).

Cytochrome P450 (CYP) Isoform Involvement and Inhibition Studies

Phase I metabolism of aromatic compounds is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net For a fluorinated biphenyl structure like this compound, several metabolic reactions are plausible.

Aromatic Hydroxylation: CYP enzymes can catalyze the hydroxylation of the aromatic rings. While the existing hydroxyl group may direct metabolism to other positions, further oxidation is possible.

Defluorination: Although the carbon-fluorine bond is strong, metabolic defluorination catalyzed by CYP enzymes can occur, leading to the formation of fluoride (B91410) ions and potentially reactive metabolites. annualreviews.orgmanchester.ac.ukmanchester.ac.uknih.gov This process is a known metabolic pathway for some fluorinated drugs. annualreviews.org

Studies using recombinant human CYP isoforms would be necessary to identify the specific enzymes responsible for its metabolism. Based on the metabolism of other complex aromatic molecules, isoforms such as CYP1A2, CYP2C9, and CYP3A4 are likely candidates for investigation. manchester.ac.uknih.gov For example, the metabolism of fluorinated biphenyl ethers has been shown to be dependent on the position of the fluorine atom, which influences the site of CYP-catalyzed hydroxylation. nih.gov

Glucuronidation, Sulfation, and Other Phase II Metabolic Pathways

The structure of this compound contains both a phenolic hydroxyl group and a carboxylic acid group, making it an ideal substrate for Phase II conjugation reactions. These pathways typically render compounds more water-soluble to facilitate excretion.

Glucuronidation: This is a major metabolic pathway for phenols and carboxylic acids. mdpi.com The phenolic hydroxyl group can be conjugated with glucuronic acid to form an ether glucuronide. The carboxylic acid can form an acyl glucuronide. Both reactions are catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on diflunisal, a difluorophenyl derivative of salicylic (B10762653) acid, show that it is almost entirely excreted as its phenolic and acyl glucuronide conjugates. nih.govijclinmedcasereports.comaapharma.cafda.gov It is highly probable that this compound would follow a similar pathway.

Sulfation: The phenolic group is also a target for sulfation, a reaction catalyzed by sulfotransferases (SULTs) to form a sulfate (B86663) ester. researchgate.netresearchgate.netnih.gov Phenolic acids are known to undergo sulfation as part of their metabolism. nih.gov

The relative contribution of glucuronidation versus sulfation can vary depending on the substrate and species. In vitro studies using liver microsomes (for UGTs) and cytosol (for SULTs) would elucidate the primary conjugation pathways.

Mass Spectrometry-Based Metabolite Profiling and Identification

High-resolution tandem mass spectrometry (MS/MS) is the primary tool for identifying metabolites in in vitro and in vivo samples. The fragmentation patterns of potential metabolites of this compound can be predicted.

The expected metabolites would include glucuronide and sulfate conjugates. In negative ion mode ESI-MS/MS, glucuronides characteristically exhibit a neutral loss of 176 Da (the mass of glucuronic acid). researchgate.netuab.edunih.gov Sulfate conjugates typically show a neutral loss of 80 Da (SO₃) or produce a signature fragment ion at m/z 97 (HSO₄⁻). uab.edunih.govresearchgate.net

Table 1: Predicted Phase II Metabolites of this compound and Their Mass Spectral Signatures (Note: This table is predictive and based on established metabolic pathways. M = parent molecule.)

| Predicted Metabolite | Conjugation Site | Molecular Formula of Conjugate | Expected Mass Shift (Da) | Characteristic MS/MS Fragmentation (Negative Ion Mode) |

|---|---|---|---|---|

| Phenolic Glucuronide | 4'-Hydroxyl group | C₁₉H₁₇FO₉ | +176 | Neutral loss of 176.03 |

| Acyl Glucuronide | Carboxylic acid group | C₁₉H₁₇FO₉ | +176 | Neutral loss of 176.03 |

In Vivo Pharmacokinetic Characterization of this compound in Research Models

In vivo studies in research models are essential to understand the full pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

Absorption Mechanisms and Gastrointestinal Permeability Research

Specific studies on the gastrointestinal absorption of this compound are not available. However, its absorption characteristics can be inferred from its structure and the properties of similar molecules. Benzoic acid and its derivatives are typically absorbed from the small intestine. ijclinmedcasereports.comresearchgate.net

The compound's permeability would likely be investigated using in vitro models such as the Caco-2 cell permeability assay. mdpi.com As a relatively small molecule with both lipophilic (the biphenyl structure) and hydrophilic (hydroxyl and carboxyl groups) features, it is expected to be absorbed reasonably well. The presence of the fluorine atom generally increases lipophilicity, which can enhance membrane permeability and absorption. nih.gov The pharmacokinetic profile of diflunisal, which is rapidly and completely absorbed after oral administration, supports the likelihood of good absorption for similar fluorinated biphenyl acid structures. aapharma.cafda.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biphenyl |

| Diflunisal |

| Salicylic acid |

| 4-phenylbenzoic acid |

| 4-hydroxybenzoic acid |

| Glucuronic acid |

Distribution Studies: Tissue Penetration and Organ Accumulation Dynamics

Specific studies detailing the tissue penetration and organ accumulation of this compound are not available in the public domain.

In general, the distribution of a compound into various tissues and organs is governed by its physicochemical properties, such as lipophilicity, pKa, and molecular size, as well as its affinity for plasma and tissue proteins. The presence of a fluorine atom can increase lipophilicity, potentially leading to greater distribution into tissues. nih.govnih.gov Conversely, the carboxylic acid and hydroxyl groups are polar and can influence the extent of tissue penetration.

For biphenyl carboxylic acid derivatives, their distribution characteristics are influenced by the specific substitution patterns on the biphenyl core. For instance, some biphenyl carboxylic acid derivatives have been investigated for their potential to accumulate in bone tissue. nih.gov

Table 1: General Factors Influencing Tissue Distribution

| Parameter | General Influence on Tissue Distribution | Relevance to this compound (Hypothetical) |

| Lipophilicity | Higher lipophilicity generally leads to wider distribution into tissues, including the brain. | The fluorine atom may increase lipophilicity, while the hydroxyl and carboxylic acid groups would decrease it. The net effect is unknown without experimental data. |

| Plasma Protein Binding | High plasma protein binding restricts distribution into tissues. wikipedia.org | The extent of binding for this specific compound is unknown. |

| pKa | The ionization state at physiological pH affects membrane permeability and distribution. | As a carboxylic acid, it would be ionized at physiological pH, which could limit passive diffusion across cell membranes. |

| Affinity for Transporters | Active transport can lead to accumulation in specific organs. nih.gov | Interactions with uptake or efflux transporters are unknown. |

Excretion Pathways: Renal and Biliary Clearance Mechanisms

No specific data on the renal or biliary clearance of this compound have been published.

Generally, small, water-soluble compounds are primarily cleared by the kidneys, while larger, more lipophilic compounds are often cleared via the biliary route. The metabolism of a compound plays a crucial role in its excretion pathway. For example, hydroxylation of biphenyl compounds, a process mediated by cytochrome P450 enzymes, increases their water solubility and facilitates their excretion. nih.govresearchgate.net

For carboxylic acids, both renal and biliary excretion are possible pathways. Renal excretion can involve glomerular filtration and active tubular secretion. Biliary excretion often involves conjugation with glucuronic acid or sulfate prior to transport into the bile. nih.gov

Plasma Protein Binding and its Implications for Biodistribution

There are no specific studies available on the plasma protein binding of this compound.

Plasma protein binding is a critical determinant of a drug's pharmacokinetic profile, as only the unbound fraction is pharmacologically active and available for distribution and clearance. wikipedia.orgchromsoc.jp For acidic drugs, such as those containing a carboxylic acid group, binding is primarily to albumin. wikipedia.org The extent of binding can be influenced by the compound's lipophilicity and acidic strength (pKa). nih.govnih.gov Studies on other benzoic acid derivatives have shown a correlation between their lipophilicity and the extent of their plasma protein binding. nih.gov

Table 2: General Implications of Plasma Protein Binding

| Level of Binding | Implication for Biodistribution |

| High | Lower unbound fraction, restricted distribution to tissues, longer half-life. wikipedia.org |

| Low | Higher unbound fraction, wider distribution to tissues, shorter half-life. |

Drug-Drug Interaction Potential of this compound

Specific studies on the drug-drug interaction potential of this compound are not publicly available.

Enzyme Induction and Inhibition Studies of Metabolic Enzymes

There is no published data on the induction or inhibition of metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes, by this compound.

In general, many drugs can act as inhibitors or inducers of CYP enzymes, leading to clinically significant drug-drug interactions. youtube.comgeekymedics.comyoutube.com Inhibition of a CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity. geekymedics.com Conversely, induction can decrease the plasma concentrations and efficacy of co-administered drugs. youtube.comyoutube.com The introduction of a fluorine atom into a molecule can sometimes alter its metabolic stability and its potential to interact with CYP enzymes. nih.govucd.ienih.gov

Transporter Interaction Assessments (Efflux and Uptake Transporters)

No studies have been published on the interaction of this compound with efflux (e.g., P-glycoprotein) or uptake transporters (e.g., OATPs, OATs).

Drug transporters play a significant role in the absorption, distribution, and excretion of many compounds. nih.gov Interactions with these transporters can lead to drug-drug interactions and affect the pharmacokinetic profile of a drug. For example, inhibition of an uptake transporter in the liver could decrease the hepatic clearance of a co-administered drug, while inhibition of an efflux transporter in the gut wall could increase its oral bioavailability.

Analytical and Bioanalytical Approaches in Research for 4 3 Fluoro 4 Hydroxyphenyl Benzoic Acid

Chromatographic Methods for Research Sample Analysis of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Chromatographic methods are central to the separation and quantification of "this compound" from impurities and other components in a sample mixture. The choice of chromatographic technique is dictated by the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound". While specific validated HPLC methods for this exact compound are not extensively detailed in publicly available research, methods for structurally similar compounds, such as 4-hydroxybenzoic acid and other fluorinated benzoic acids, provide a strong foundation for its analysis. thermofisher.comchromatographyonline.com

A typical reversed-phase HPLC (RP-HPLC) method would be the preferred approach. Method development would involve the systematic optimization of several key parameters to achieve adequate separation, resolution, and peak shape.

Key HPLC Method Parameters for Development:

| Parameter | Considerations for "this compound" |

| Stationary Phase (Column) | A C18 column is a common starting point due to its hydrophobicity, which is suitable for retaining the aromatic structure of the analyte. chromatographyonline.com Fluorinated phases, such as pentafluorophenyl (PFP) columns, could offer alternative selectivity for halogenated aromatic compounds. chromatographyonline.com |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is critical and should be adjusted to ensure the carboxylic acid group is in a consistent ionization state, usually below its pKa to promote retention. |

| Detection | UV detection is a common and robust choice, with the detection wavelength set at the absorbance maximum of the compound. For higher sensitivity and specificity, a photodiode array (PDA) detector can be employed to acquire the full UV spectrum. |

| Flow Rate and Temperature | These parameters are optimized to achieve a balance between analysis time and separation efficiency. |

Method Validation:

Once a suitable HPLC method is developed, it must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its reliability for the intended research application. Key validation parameters include:

| Validation Parameter | Description |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is a non-volatile compound due to the presence of the polar carboxylic acid and hydroxyl functional groups. Therefore, direct analysis by GC is not feasible.

To make the compound amenable to GC analysis, a derivatization step is necessary. nih.govnih.gov Derivatization chemically modifies the functional groups to increase volatility and thermal stability. libretexts.org Common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups include:

Silylation: This is a widely used technique where active hydrogens in the -COOH and -OH groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. nih.govmdpi.com

Acylation: This involves the conversion of the hydroxyl and carboxyl groups into esters and anhydrides, respectively. Acetic anhydride (B1165640) is a common acetylating agent. gnest.org

Alkylation: This converts the carboxylic acid to an ester.

After derivatization, the resulting volatile derivative can be separated and detected using a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). While this approach is viable, HPLC is generally preferred for the analysis of such compounds as it often requires less sample preparation.

Spectroscopic Techniques for Structural Elucidation and Quantification in Research Studies

Spectroscopic techniques are indispensable for the structural confirmation of "this compound" and for its quantification, particularly in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Expected NMR Spectral Features:

| Nucleus | Expected Chemical Shifts (ppm) and Coupling | Information Gained |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) with characteristic splitting patterns (doublets, triplets, doublet of doublets) due to coupling with adjacent protons and the fluorine atom. - Hydroxyl Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm). | Confirms the presence and substitution pattern of the two aromatic rings, and the presence of the hydroxyl and carboxylic acid groups. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (typically 110-170 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Carbons at the ortho, meta, and para positions relative to the fluorine will show smaller, multi-bond C-F couplings. - Carboxyl Carbon: A signal in the downfield region (typically >165 ppm). | Confirms the carbon skeleton of the molecule and the positions of the substituents. |

| ¹⁹F NMR | A single resonance, as there is only one fluorine atom in the molecule. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. | Confirms the presence of the fluorine atom and can be a sensitive probe of the local chemical environment. |

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the two phenyl rings.

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain structural information through analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures, such as biological samples.

In the context of "this compound," electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode to deprotonate the carboxylic acid and phenolic hydroxyl groups. The resulting mass spectrum would show a prominent peak for the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS):

For metabolite identification, tandem mass spectrometry (MS/MS) is particularly valuable. nih.gov In an LC-MS/MS experiment, the [M-H]⁻ ion of the parent compound is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The fragmentation pattern provides a structural fingerprint that can be used to identify the compound and its metabolites in biological samples.

Expected Fragmentation Pattern:

While specific MS/MS data for "this compound" is not published, fragmentation would likely involve cleavage of the bond between the two phenyl rings and loss of small neutral molecules like CO₂ from the carboxylic acid group. fu-berlin.dedocbrown.infolibretexts.org

Metabolite Profiling:

Metabolic profiling studies using LC-MS/MS can be employed to investigate how "this compound" is processed in biological systems. nih.govresearchgate.net By comparing the metabolic profiles of control samples with those exposed to the compound, researchers can identify potential metabolites, which may include hydroxylated, glucuronidated, or sulfated derivatives. The high sensitivity and specificity of LC-MS/MS make it an ideal platform for such bioanalytical studies. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to determine the concentration and assess the purity of "this compound" in solutions. The method relies on the principle that the molecule absorbs light in the UV-Vis range due to its electronic transitions, primarily associated with the aromatic rings and the carboxylic acid functional group.

The presence of the benzoic acid and phenol (B47542) chromophores dictates the UV absorption profile. While specific UV-Vis spectral data for "this compound" is not extensively published, the characteristics can be inferred from structurally similar compounds like 4-hydroxybenzoic acid. For 4-hydroxybenzoic acid, the UV/Vis spectrum shows a maximum absorption wavelength (λmax) in solution, which is a key parameter for quantitative analysis nist.govnist.gov. The intensity of this absorption is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law.

For purity assessment, the UV-Vis spectrum of a sample is compared against that of a highly pure reference standard. The presence of impurities can be indicated by shifts in the λmax or the appearance of additional absorption bands at different wavelengths. Quantitative analysis is performed by creating a calibration curve from solutions of known concentrations and measuring the absorbance of the unknown sample.

Table 1: Expected UV-Vis Spectral Properties for Aromatic Carboxylic Acids

| Property | Description | Typical Value Range |

|---|---|---|

| λmax | Wavelength of Maximum Absorbance | 250-290 nm |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. | 10,000 - 20,000 L·mol⁻¹·cm⁻¹ |

Note: Actual values for this compound would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the structural characterization of "this compound" by identifying its key functional groups. vscht.cz The IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. docbrown.info

The analysis of the IR spectrum for this compound would reveal characteristic absorption bands corresponding to its distinct structural features: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, the carbon-fluorine (C-F) bond, and the substituted benzene (B151609) rings. The broadness of the O-H stretching band from the carboxylic acid is a particularly distinctive feature, resulting from hydrogen bonding. docbrown.info

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Carbonyl C=O | Stretch | 1760 - 1690 | Strong |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 | Medium, Multiple Bands |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

| Carbon-Fluorine C-F | Stretch | 1250 - 1020 | Strong |

| Phenolic O-H | Bend | 1440 - 1395 | Medium |

Source: Inferred from general IR correlation tables and data for similar compounds. libretexts.orgyoutube.com

Commercial suppliers of similar compounds, such as 3-Fluoro-4-hydroxybenzoic acid, often confirm the product's identity by ensuring its infrared spectrum conforms to the expected pattern. thermofisher.com

Bioanalytical Method Development for Biological Matrices

To study the behavior of "this compound" in a biological context, robust bioanalytical methods are required to accurately measure the compound in complex matrices like blood, plasma, urine, or tissue homogenates. nih.gov

Sample Preparation Techniques for Complex Biological Samples

The primary goal of sample preparation is to isolate the analyte of interest from interfering components of the biological matrix (e.g., proteins, lipids, salts) before analysis, typically by chromatography. nih.gov Common techniques applicable to small molecules like "this compound" include:

Protein Precipitation (PPT): This is a straightforward method where a water-miscible organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the compound based on its differential solubility in two immiscible liquids. The sample is mixed with an extraction solvent (e.g., ethyl acetate) in which the analyte is highly soluble, while matrix components remain in the aqueous layer. The pH of the aqueous phase is often adjusted to ensure the carboxylic acid is in its neutral, more organic-soluble form.

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup than PPT or LLE. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. For an acidic compound, an anion-exchange or a reversed-phase (e.g., C18) sorbent could be employed.

Validation of Bioanalytical Methods for Research Studies

Once a bioanalytical method, often based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is developed, it must be validated to ensure its reliability for research purposes. Validation demonstrates that the method is suitable for its intended use. Key validation parameters, often following International Council for Harmonisation (ICH) guidelines, include: longdom.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.0.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and expressing the result as a percentage of the nominal value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Matrix Effects: The influence of co-eluting, undetected matrix components on the ionization of the analyte in mass spectrometry-based assays. It is evaluated by comparing the analytical response of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |

| Precision (RSD) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Matrix Factor | RSD ≤ 15% |

Source: Based on standard guidelines for bioanalytical method validation. longdom.org

Advanced Imaging Mass Spectrometry for Spatiotemporal Distribution Analysis in Tissues

Understanding where a compound distributes within tissues over time is critical in many research areas. Imaging Mass Spectrometry (MSI) is a powerful technology that enables the visualization of the spatial distribution of unlabeled molecules, including drugs and their metabolites, directly in tissue sections. nih.gov

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can be applied to study the spatiotemporal distribution of "this compound." In a typical MALDI imaging experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analyte. A laser is then rastered across the tissue surface, acquiring a mass spectrum at each x, y coordinate. By plotting the intensity of the ion corresponding to the mass of "this compound," a detailed map of its concentration and localization within different histological regions of the tissue can be generated. nih.gov

This approach offers significant advantages over traditional methods like whole-body autoradiography, as it does not require the synthesis of a radiolabeled version of the compound and can simultaneously detect and map the parent compound and its potential metabolites. nih.gov This provides invaluable insights into which organs, tissues, or even specific cell types the compound accumulates in, which is fundamental for linking its distribution to its biological activity.

Translational Research Perspectives and Future Directions for 4 3 Fluoro 4 Hydroxyphenyl Benzoic Acid Research

Elucidation of Novel Preclinical Research Hypotheses and Rationale for Further Investigation

Given that 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is a relatively under-investigated molecule, initial research must be hypothesis-driven, building upon the known biological activities of structurally related compounds. The biphenyl (B1667301) carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in various approved drugs and clinical candidates. ajgreenchem.com This provides a strong rationale for investigating several preclinical hypotheses.

The core structure is analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen, which also feature a biphenyl core. ajgreenchem.com This suggests a primary hypothesis that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Furthermore, the biphenyl framework can act as a non-steroidal scaffold to mimic the backbone of hormones, suggesting its potential as an enzyme inhibitor in endocrine pathways. nih.gov Research has shown that biphenyl compounds can be potent inhibitors of enzymes like 5-alpha-reductase, which is implicated in benign prostatic hyperplasia and prostate cancer. nih.gov Another hypothesis is that the compound could serve as a scaffold for anticancer agents, a therapeutic area where biphenyl carboxylic acids have shown promise. ajgreenchem.comchemimpex.com The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it an attractive candidate for targeting protein-protein interactions or enzymatic active sites. nbinno.com

| Research Hypothesis | Rationale Based on Structural Analogs | Suggested Initial Screening Assays |

|---|---|---|